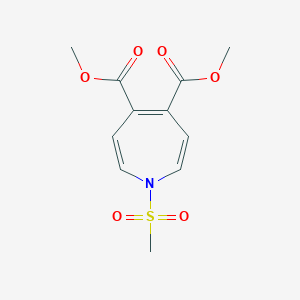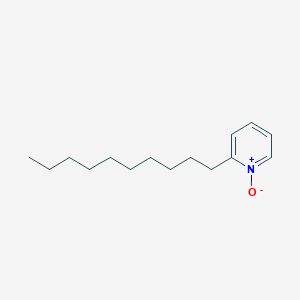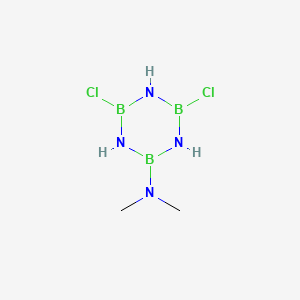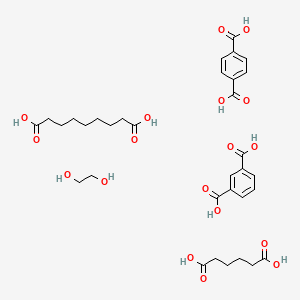
Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Benzene-1,3-dicarboxylic acid; ethane-1,2-diol; hexanedioic acid; nonanedioic acid; terephthalic acid” is a complex mixture of several important organic compounds. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Benzene-1,3-dicarboxylic acid: Industrially, it is produced by the catalytic oxidation of meta-xylene with oxygen in the presence of acetic acid .
Ethane-1,2-diol: The process involves the oxidation of ethylene to ethylene oxide, followed by hydration to ethylene glycol . This reaction can be catalyzed by either acids or bases and typically occurs at elevated temperatures .
Hexanedioic acid: . This process is widely used in the production of nylon.
Nonanedioic acid: . This method involves the cleavage of the double bond in oleic acid, resulting in the formation of nonanedioic acid.
Terephthalic acid: Terephthalic acid is synthesized through the catalytic oxidation of para-xylene with oxygen in the presence of acetic acid and a cobalt-manganese catalyst . This process is widely used in the production of polyethylene terephthalate (PET).
Análisis De Reacciones Químicas
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents used in these reactions include alcohols, amines, and acids. Major products formed include esters, amides, and anhydrides.
Ethane-1,2-diol: Ethane-1,2-diol can undergo oxidation to form glycolic acid and oxalic acid . It also reacts with carboxylic acids to form esters and with aldehydes or ketones to form acetals .
Hexanedioic acid: Hexanedioic acid can undergo reactions such as esterification, amidation, and polymerization . It is commonly used in the production of nylon through a polycondensation reaction with hexamethylenediamine.
Nonanedioic acid: Nonanedioic acid undergoes reactions similar to other dicarboxylic acids, including esterification and amidation . It is also used in the production of plasticizers and lubricants.
Terephthalic acid: Terephthalic acid is primarily used in polymerization reactions to produce polyethylene terephthalate (PET) . It can also undergo esterification and amidation reactions.
Aplicaciones Científicas De Investigación
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid is used in the production of high-performance polymers, resins, and coatings . It is also used as a ligand in coordination chemistry to synthesize metal-organic frameworks .
Ethane-1,2-diol: Ethane-1,2-diol is widely used as an antifreeze and coolant in automotive applications . It is also used in the production of polyester fibers and resins . Additionally, it serves as a cryoprotectant in biological research .
Hexanedioic acid: Hexanedioic acid is primarily used in the production of nylon-6,6 . It is also used in the manufacture of polyurethane foams, plasticizers, and lubricants .
Nonanedioic acid: Nonanedioic acid is used in the production of plasticizers, lubricants, and cosmetics . It also has applications in the synthesis of polymers and resins .
Terephthalic acid: Terephthalic acid is mainly used in the production of polyethylene terephthalate (PET), which is used to make plastic bottles and fibers . It is also used in the manufacture of polyester resins .
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their specific applications. For example, benzene-1,3-dicarboxylic acid acts as a ligand in coordination chemistry, forming stable complexes with metal ions . Ethane-1,2-diol acts as a cryoprotectant by preventing the formation of ice crystals in biological tissues . Hexanedioic acid and terephthalic acid undergo polycondensation reactions to form polymers such as nylon and PET .
Comparación Con Compuestos Similares
Benzene-1,3-dicarboxylic acid: Similar compounds include benzene-1,2-dicarboxylic acid (phthalic acid) and benzene-1,4-dicarboxylic acid (terephthalic acid) . Benzene-1,3-dicarboxylic acid is unique in its ability to form high-performance polymers and resins .
Ethane-1,2-diol: Similar compounds include propylene glycol and diethylene glycol . Ethane-1,2-diol is unique in its widespread use as an antifreeze and coolant .
Hexanedioic acid: Similar compounds include butanedioic acid (succinic acid) and pentanedioic acid (glutaric acid) . Hexanedioic acid is unique in its use in the production of nylon-6,6 .
Nonanedioic acid: Similar compounds include octanedioic acid (suberic acid) and decanedioic acid (sebacic acid) . Nonanedioic acid is unique in its applications in the production of plasticizers and lubricants .
Terephthalic acid: Similar compounds include benzene-1,2-dicarboxylic acid (phthalic acid) and benzene-1,3-dicarboxylic acid (isophthalic acid) . Terephthalic acid is unique in its use in the production of polyethylene terephthalate (PET) .
Propiedades
Número CAS |
54688-53-8 |
|---|---|
Fórmula molecular |
C33H44O18 |
Peso molecular |
728.7 g/mol |
Nombre IUPAC |
benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H16O4.2C8H6O4.C6H10O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
Clave InChI |
JNYLOJSDQHXPLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Números CAS relacionados |
54688-53-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



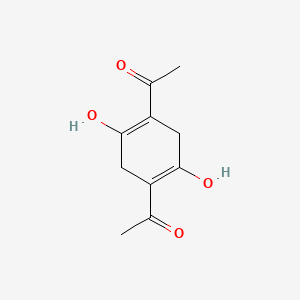
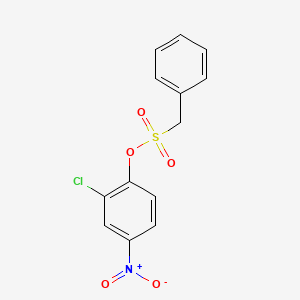
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
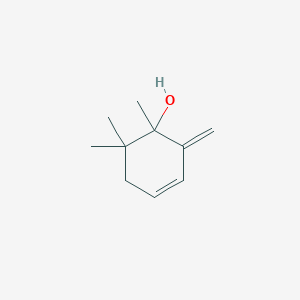
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
